Cas no 1551032-87-1 (2,5-Furandicarboxylic acid, 3-methyl-)

2,5-Furandicarboxylic acid, 3-methyl- 化学的及び物理的性質
名前と識別子
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- 2,5-Furandicarboxylic acid, 3-methyl-
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- インチ: 1S/C7H6O5/c1-3-2-4(6(8)9)12-5(3)7(10)11/h2H,1H3,(H,8,9)(H,10,11)
- InChIKey: XYIPALBITOBWOX-UHFFFAOYSA-N
- ほほえんだ: O1C(C(O)=O)=CC(C)=C1C(O)=O
2,5-Furandicarboxylic acid, 3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-314748-5.0g |
3-methylfuran-2,5-dicarboxylic acid |
1551032-87-1 | 5.0g |
$2068.0 | 2023-02-24 | ||
Enamine | EN300-314748-10.0g |
3-methylfuran-2,5-dicarboxylic acid |
1551032-87-1 | 10.0g |
$2599.0 | 2023-02-24 | ||
Enamine | EN300-314748-2.5g |
3-methylfuran-2,5-dicarboxylic acid |
1551032-87-1 | 2.5g |
$1634.0 | 2023-02-24 | ||
Enamine | EN300-314748-1.0g |
3-methylfuran-2,5-dicarboxylic acid |
1551032-87-1 | 1.0g |
$788.0 | 2023-02-24 |
2,5-Furandicarboxylic acid, 3-methyl- 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
2,5-Furandicarboxylic acid, 3-methyl-に関する追加情報
Introduction to 2,5-Furandicarboxylic acid, 3-methyl- (CAS No. 1551032-87-1)
2,5-Furandicarboxylic acid, 3-methyl-, identified by its Chemical Abstracts Service (CAS) number 1551032-87-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic dicarboxylic acid derivative has garnered attention due to its versatile applications in the synthesis of advanced materials and bioactive molecules. The structural uniqueness of this compound, featuring a furan ring substituted with a methyl group at the 3-position and carboxylic acid groups at the 2- and 5-positions, makes it a valuable intermediate in various chemical transformations.
The compound's reactivity stems from its dual functionality—both carboxylic acid groups can participate in esterification, amidation, or polycondensation reactions, while the furan ring offers opportunities for further derivatization through nucleophilic substitution or metal-catalyzed coupling reactions. These properties have positioned 2,5-Furandicarboxylic acid, 3-methyl- as a cornerstone in the development of polymers, such as polyesters and polyamides, which exhibit enhanced thermal stability and mechanical strength.
In recent years, the pharmaceutical industry has explored the potential of 2,5-Furandicarboxylic acid, 3-methyl- as a precursor in the synthesis of novel therapeutic agents. Its structural motif is reminiscent of several bioactive scaffolds found in natural products and drug candidates. For instance, researchers have utilized this compound to construct analogs of α-keto acids, which are known for their role in metabolic pathways and their potential as antiviral or anticancer agents. The incorporation of the methyl group at the 3-position introduces conformational flexibility, allowing for fine-tuning of binding interactions with biological targets.
One notable application of 2,5-Furandicarboxylic acid, 3-methyl- is in the synthesis of chiral building blocks for enantioselective drug development. The furan ring's inherent stereogenic center can be exploited to produce enantiomerically pure compounds, which are crucial for drugs where stereochemistry dictates efficacy and safety. Recent advances in asymmetric catalysis have enabled more efficient access to these chiral derivatives, expanding the compound's utility in medicinal chemistry.
The material science sector has also embraced 2,5-Furandicarboxylic acid, 3-methyl- for its role in creating sustainable and high-performance materials. Its ability to form robust polymers with biodegradable properties aligns with global efforts to develop eco-friendly alternatives to traditional plastics. Additionally, the compound's compatibility with renewable feedstocks derived from biomass has made it a promising candidate for green chemistry initiatives. Researchers are exploring its use in producing biodegradable coatings and adhesives that maintain industrial standards while reducing environmental impact.
From an academic perspective, 2,5-Furandicarboxylic acid, 3-methyl- serves as a model system for studying electron-deficient heterocycles and their reactivity patterns. Its incorporation into complex molecular architectures allows chemists to investigate electronic effects and steric influences on reaction outcomes. Such studies contribute to a deeper understanding of molecular design principles that can be applied across various disciplines.
The synthesis of 2,5-Furandicarboxylic acid, 3-methyl- has been optimized through multiple routes to enhance yield and purity. Modern methodologies often employ catalytic processes that minimize waste and energy consumption. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce functional groups with high precision. These advancements reflect the broader trend toward greener synthetic strategies in industrial chemistry.
The future prospects of 2,5-Furandicarboxylic acid, 3-methyl- are promising as research continues to uncover new applications and refine existing ones. Its role in drug discovery is expected to grow alongside innovations in computational chemistry that aid in predicting molecular interactions. Similarly, its contributions to advanced materials will likely expand as demand for high-performance polymers increases.
In summary,2,5-Furandicarboxylic acid, 3-methyl, (CAS No. 1551032-87-1) is a multifaceted compound with significant implications across organic synthesis, pharmaceutical development, and material science. Its unique structural features enable diverse applications, from constructing biologically active molecules to creating sustainable polymers. As research progresses, this compound will undoubtedly continue to play a pivotal role in advancing scientific knowledge and technological innovation.
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